2-(4-(7-Bromoquinoxalin-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide
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Overview
Description
2-(4-(7-Bromoquinoxalin-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a quinoxaline derivative with a bromine atom at the 7-position of the quinoxaline ring and a pyrazolyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate quinoxaline derivative, which is then further modified to obtain the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve scaling up the laboratory methods, optimizing reaction conditions, and ensuring the purity and yield of the product. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other quinoxaline derivatives.
Biology: Studied for its potential biological activities, such as anti-cancer, antioxidant, and anti-proliferative properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and tuberculosis.
Industry: Applied in the production of pesticides, herbicides, and insecticides.
Mechanism of Action
The exact mechanism of action of 2-(4-(7-Bromoquinoxalin-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate in the synthesis of Erdafitinib.
Brimonidine Impurity 2:
Uniqueness: 2-(4-(7-Bromoquinoxalin-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(7-bromoquinoxalin-2-yl)pyrazol-1-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O/c1-20(2)15(22)9-21-8-10(6-18-21)14-7-17-12-4-3-11(16)5-13(12)19-14/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTBVUPQKLWFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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